(Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N'-hydroxyacetimidamide
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Overview
Description
(Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N’-hydroxyacetimidamide is a synthetic organic compound It belongs to the class of imidazo[1,2-a]pyrazines, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N’-hydroxyacetimidamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps might include:
- Formation of the imidazo[1,2-a]pyrazine core through cyclization reactions.
- Introduction of the chloro substituent via halogenation reactions.
- Formation of the hydroxyacetimidamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
- Use of catalysts to enhance reaction rates.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N’-hydroxyacetimidamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound might be studied for its potential biological activities. It could serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
In medicinal chemistry, (Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N’-hydroxyacetimidamide could be investigated for its potential therapeutic effects. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N’-hydroxyacetimidamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazines: Compounds with similar core structures but different substituents.
Chloro-substituted heterocycles: Compounds with chloro groups attached to heterocyclic rings.
Hydroxyacetimidamides: Compounds with similar functional groups but different core structures.
Uniqueness
(Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N’-hydroxyacetimidamide is unique due to its specific combination of functional groups and core structure. This uniqueness might confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C8H12ClN5O |
---|---|
Molecular Weight |
229.67 g/mol |
IUPAC Name |
2-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H12ClN5O/c9-6-3-11-8-5-13(1-2-14(6)8)4-7(10)12-15/h3,15H,1-2,4-5H2,(H2,10,12) |
InChI Key |
ZOPXSIFXSLNJKO-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN2C(=NC=C2Cl)CN1C/C(=N/O)/N |
Canonical SMILES |
C1CN2C(=NC=C2Cl)CN1CC(=NO)N |
Origin of Product |
United States |
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